molecular formula C14H11N3O B8706875 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one CAS No. 101799-77-3

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B8706875
CAS No.: 101799-77-3
M. Wt: 237.26 g/mol
InChI Key: LYWNGHPPMABTJO-UHFFFAOYSA-N
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Description

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with phenyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazones with diketones. One common method involves the reaction of phenylhydrazine with 2-acetylpyridine under acidic conditions to form the desired pyrazolone ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydropyrazolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-5-one
  • 4-Phenyl-2-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
  • 4-Phenyl-2-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

101799-77-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C14H11N3O/c18-14-12(11-6-2-1-3-7-11)10-16-17(14)13-8-4-5-9-15-13/h1-10,16H

InChI Key

LYWNGHPPMABTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.7 g (0.1 mol) of the potassium salt of ethyl α-hydroxymethylene-phenylacetate and 18.2 g (0.1 mol) of 2-hydrazino-pyridine dihydrochloride in 200 ml of ethanol are stirred for 30 minutes at room temperature and then boiled under reflux for 5 hours. After the mixture has been cooled to room temperature, 19.1 g (1.7 mol) of potassium tert.-butylate are introduced in portions while nitrogen is simultaneously passed over the mixture. The mixture is stirred for 4 hours at room temperature and left to stand overnight. The precipitate formed is filtered off under suction and suspended in 100 ml of water, and the suspension is slightly acidified with acetic acid. The crystals are filtered off under suction, washed with water and dried in the air. 17.2 g (72.5% of theory) of 1 -pyrid-2-yl-4-phenyl-pyrazoline-5-one of melting point 132° to 133° C. (ethanol) are obtained.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
19.1 g
Type
reactant
Reaction Step Two

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